REACTION_CXSMILES
|
[CH2:1]([CH:7]([CH2:39][CH2:40][CH2:41][CH2:42]CCCC)[CH2:8][O:9][C:10]1[C:18]2[S:19][CH:20]=[CH:21][C:17]=2[C:16]([O:22][CH2:23][CH:24]([CH2:33][CH2:34]CCCC)[CH2:25][CH2:26][CH2:27][CH2:28]CCCC)=[C:12]2[S:13][CH:14]=[CH:15][C:11]=12)[CH2:2]CCCC.C([Li])CCC.[CH3:52][Sn:53](Cl)([CH3:55])[CH3:54].O>C1COCC1>[CH2:1]([CH:7]([CH2:39][CH2:40][CH2:41][CH3:42])[CH2:8][O:9][C:10]1[C:18]2[S:19][C:20]([Sn:53]([CH3:55])([CH3:54])[CH3:52])=[CH:21][C:17]=2[C:16]([O:22][CH2:23][CH:24]([CH2:33][CH3:34])[CH2:25][CH2:26][CH2:27][CH3:28])=[C:12]2[S:13][C:14]([Sn:53]([CH3:55])([CH3:54])[CH3:52])=[CH:15][C:11]=12)[CH3:2]
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)C(COC1=C2C(SC=C2)=C(C2=C1SC=C2)OCC(CCCCCCCC)CCCCCC)CCCCCCCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0.61 g
|
Type
|
reactant
|
Smiles
|
C[Sn](C)(C)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
stirred under nitrogen overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled back to −78° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
EXTRACTION
|
Details
|
the reaction was extracted with ether
|
Type
|
CUSTOM
|
Details
|
Organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Solvent was removed under vacuum
|
Type
|
ADDITION
|
Details
|
To the residue was added ethanol (10 mL)
|
Type
|
STIRRING
|
Details
|
the suspension was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The resulting white solids were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(COC1=C2C(SC(=C2)[Sn](C)(C)C)=C(C2=C1SC(=C2)[Sn](C)(C)C)OCC(CCCC)CC)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.58 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 63.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |